molecular formula C18H23NO2 B1437323 N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine CAS No. 1040686-65-4

N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine

Cat. No.: B1437323
CAS No.: 1040686-65-4
M. Wt: 285.4 g/mol
InChI Key: JIDKNSYALTVJGU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine involves several steps. One common method includes the reaction of 3-isopropoxybenzyl chloride with 4-methoxyphenylmethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Chemical Reactions Analysis

N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine: undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine: is widely used in scientific research, particularly in the field of proteomics. It is utilized as a biochemical tool to study protein interactions, enzyme activities, and cellular signaling pathways. Additionally, it has applications in medicinal chemistry for the development of novel therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine: can be compared with other similar compounds, such as:

  • N-(3-Isopropoxybenzyl)(4-hydroxyphenyl)methanamine
  • N-(3-Isopropoxybenzyl)(4-ethoxyphenyl)methanamine
  • N-(3-Isopropoxybenzyl)(4-methylphenyl)methanamine

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(3-propan-2-yloxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14(2)21-18-6-4-5-16(11-18)13-19-12-15-7-9-17(20-3)10-8-15/h4-11,14,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDKNSYALTVJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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